molecular formula C17H22ClN5O B6953518 4-[(4-chlorophenyl)methyl]-N-[(2-methylpyrazol-3-yl)methyl]piperazine-1-carboxamide

4-[(4-chlorophenyl)methyl]-N-[(2-methylpyrazol-3-yl)methyl]piperazine-1-carboxamide

Cat. No.: B6953518
M. Wt: 347.8 g/mol
InChI Key: LHSQNTMHNIAVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorophenyl)methyl]-N-[(2-methylpyrazol-3-yl)methyl]piperazine-1-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine core with a chlorophenyl and a methylpyrazolyl group attached, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorophenyl)methyl]-N-[(2-methylpyrazol-3-yl)methyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine core. The chlorophenyl and methylpyrazolyl groups are then introduced through a series of reactions, including nucleophilic substitution and amide bond formation.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of chlorophenol derivatives.

  • Reduction: Production of reduced piperazine derivatives.

  • Substitution: Introduction of various functional groups to the piperazine ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules. Biology: It serves as a ligand in biological assays to study receptor-ligand interactions. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(4-Chlorophenyl)methyl]-N-[(2-methylpyrazol-3-yl)methyl]piperazine-1-carboxamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the context of its application, but it generally involves interactions at the molecular level that modulate biological processes.

Comparison with Similar Compounds

  • 4-Chlorophenol: A simpler aromatic compound with a chlorophenyl group.

  • 2-Methylpyrazole: A pyrazole derivative with a methyl group.

  • Piperazine derivatives: Other piperazine-based compounds with different substituents.

Uniqueness: 4-[(4-Chlorophenyl)methyl]-N-[(2-methylpyrazol-3-yl)methyl]piperazine-1-carboxamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactions and applications. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-N-[(2-methylpyrazol-3-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O/c1-21-16(6-7-20-21)12-19-17(24)23-10-8-22(9-11-23)13-14-2-4-15(18)5-3-14/h2-7H,8-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSQNTMHNIAVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.